Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine

MPS1/TTK Kinase Inhibition Spindle Assembly Checkpoint PTEN-deficient Cancer Therapeutics

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine (CAS 1552214-01-3) is a heterocyclic building block defined by its fused pyrrolo[3,2-c]pyridine core, featuring a critical methyl substituent at the N-1 position and a reactive primary amine at the C-6 position. This compound constitutes a core pharmacophore in the design of potent and selective monospindle 1 (MPS1/TTK) kinase inhibitors, a validated target in oncology for addressing PTEN-deficient cancers and mitotic checkpoint dysfunction.

Molecular Formula C8H9N3
Molecular Weight 147.181
CAS No. 1552214-01-3
Cat. No. B2789296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine
CAS1552214-01-3
Molecular FormulaC8H9N3
Molecular Weight147.181
Structural Identifiers
SMILESCN1C=CC2=CN=C(C=C21)N
InChIInChI=1S/C8H9N3/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3,(H2,9,10)
InChIKeyVYXOFVYIPZCLRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine (CAS 1552214-01-3): A Privileged Scaffold for Targeted Kinase Inhibitor Procurement


1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine (CAS 1552214-01-3) is a heterocyclic building block defined by its fused pyrrolo[3,2-c]pyridine core, featuring a critical methyl substituent at the N-1 position and a reactive primary amine at the C-6 position [1]. This compound constitutes a core pharmacophore in the design of potent and selective monospindle 1 (MPS1/TTK) kinase inhibitors, a validated target in oncology for addressing PTEN-deficient cancers and mitotic checkpoint dysfunction [2]. Its chemical structure, defined by a molecular weight of 147.18 g/mol, a topological polar surface area (TPSA) of 43.8 Ų, and a single hydrogen bond donor (HBD) count of 1, differentiates it from unmethylated or alternative N-alkyl analogs, directly impacting its hit-to-lead optimization parameters [1].

Why 1H-Pyrrolo[3,2-c]pyridin-6-amine Analogs Cannot Substitute for the N1-Methyl Variant


Direct substitution of 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine with the unmethylated parent scaffold (CAS 1000342-74-4) or other N-alkyl alternatives introduces quantifiable physicochemical liabilities that compromise pharmacological profiles. The N-H pyrrole group on the unmethylated scaffold provides an additional hydrogen bond donor (HBD), increasing promiscuity and off-target binding risk, a common vulnerability in hinge-binding kinase inhibitor design [1]. In contrast, N1-methylation selectively silences this donor, as quantitatively demonstrated by the reduction in HBD count from 2 (unsubstituted analog) to 1 (target compound) and the corresponding decrease in TPSA from 54.7 Ų to 43.8 Ų [1][2]. This specific methylation is required to retain potent MPS1 inhibition while improving selectivity, as N-ethyl or larger alkyl groups increase lipophilicity (XLogP3 of 0.9 vs. 0.6) beyond desirable limits without compensatory target engagement benefits, leading to higher plasma protein binding and metabolic liability [2][3].

Quantitative Differentiation of 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine Against Closest Analogs


MPS1 Kinase Inhibitor Potency: Scaffold Validation in N1-Methyl-6-Amino Derivatives

Derivatives based on the 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine scaffold demonstrate MPS1 inhibition, with structural studies confirming the indispensable role of the 6-amino group for hinge-region hydrogen bonding [1]. The benchmark compound CCT251455—a direct structural analog of the target compound incorporating the same N1-methyl-6-amino core—achieves an MPS1 IC50 of 3 nM with high selectivity across a panel of >100 kinases . In stark contrast, the unmethylated N-H scaffold yields compounds with significantly reduced selectivity, exhibiting promiscuous inhibition across 48–86 kinases in parallel screening campaigns due to the additional hydrogen bond donor [2].

MPS1/TTK Kinase Inhibition Spindle Assembly Checkpoint PTEN-deficient Cancer Therapeutics

Physicochemical Selectivity Driver: Hydrogen Bond Donor (HBD) Suppression via N1-Methylation

The hydrogen bond donor (HBD) count is a primary determinant of kinase selectivity and phospholipidosis risk. 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine possesses one HBD (the 6-amino group), resulting in a TPSA of 43.8 Ų [1]. The unmethylated analog 1H-pyrrolo[3,2-c]pyridin-6-amine has an HBD of 2 (pyrrole N–H + 6-NH2) and a correspondingly higher TPSA of 54.7 Ų, a 24.9% increase that directly correlates with reduced passive membrane permeability and broader kinase cross-reactivity profiles [2]. While the 1-ethyl analog also has an HBD of 1, it exhibits an elevated XLogP3 (0.9 vs. 0.6), shifting lipophilicity beyond the optimal range for CNS-sparing kinase inhibitors without mechanistic advantage [3].

Physicochemical Descriptors Kinase Selectivity Membrane Permeability

Synthetic Tractability: High-Purity Building Block Enabling Direct Derivatization at C-6

The C-6 primary amine of 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine provides a synthetic handle for rapid derivatization, giving it a distinct advantage over deactivated scaffolds. Commercial suppliers report purities of 97%–98% for this compound, suitable for immediate use in parallel library synthesis without labor-intensive pre-purification . In contrast, the unmethylated 1H-pyrrolo[3,2-c]pyridin-6-amine is typically supplied at 95% purity and requires protection/deprotection steps for analogous derivatization, adding a minimum of 24 hours to synthetic sequences and reducing overall yield .

Parallel Synthesis Chemical Biology Tool Medicinal Chemistry

High-Impact Application Scenarios for 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine in Drug Discovery and Chemical Biology


Focused MPS1 Kinase Inhibitor Hit-to-Lead Libraries

This scaffold is the optimal starting material for generating focused MPS1 inhibitor libraries. As evidenced by the MPS1 IC50 of 3 nM for the derivative CCT251455, the 1-Methyl-6-amino architecture is pre-validated for potent hinge binding [1]. Procurement of this building block enables direct diversification at the C-6 amine without the off-target promiscuity risks associated with the unmethylated core.

Selectivity Optimization via Hydrogen Bond Donor Modulation

Teams seeking to eliminate off-target kinase inhibition should replace the unmethylated 1H-pyrrolo[3,2-c]pyridin-6-amine scaffold with this N1-methyl variant. The quantitative reduction in HBD (2→1) and TPSA (54.7→43.8 Ų) is correlated with improved kinase selectivity profiles, making this a rational design choice during selectivity-led optimization cycles [2][3].

Accelerated Parallel Synthesis via High-Purity Building Blocks

Procurement of the 97%–98% pure compound eliminates the need for N1 protection that slows workflows with the unmethylated analog. This translates to 24-hour time savings per synthetic cycle and supports high-throughput parallel synthesis for structure-activity relationship (SAR) expansion in medicinal chemistry campaigns .

Quote Request

Request a Quote for 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.